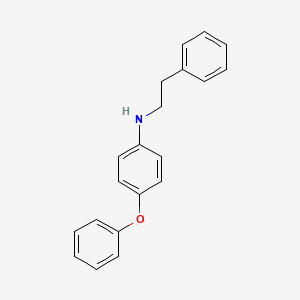

N-phenethyl-4-phenoxyaniline

Description

N-Phenethyl-4-phenoxyaniline is a substituted aniline derivative featuring a phenethyl group attached to the nitrogen atom and a phenoxy group at the para position of the aromatic ring. This compound is commercially available for research purposes (sc-331418, Santa Cruz Biotechnology) but lacks extensive published data on its synthesis, physicochemical properties, or biological activity .

Propriétés

IUPAC Name |

4-phenoxy-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-16-21-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHZZAXTMGZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289390 | |

| Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024240-73-0 | |

| Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024240-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-phenoxyaniline typically involves the reaction of N-phenethyl-4-piperidinone with aniline, followed by reduction of the imine product . Another method involves the preparation of substituted 4-phenoxy-phenols by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid, and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated sulfuric acid and an aromatic hydrocarbon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-phenethyl-4-phenoxyaniline can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the imine product formed from the reaction of N-phenethyl-4-piperidinone with aniline yields this compound .

Applications De Recherche Scientifique

N-phenethyl-4-phenoxyaniline is primarily used in biochemical research, particularly in the field of proteomics It is used as a biochemical reagent to study protein interactions and functions

Mécanisme D'action

The exact mechanism of action of N-phenethyl-4-phenoxyaniline is not well-documented. it is likely to interact with specific molecular targets and pathways involved in protein interactions and functions. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

Acyl-Substituted 4-Phenoxyanilines

- Example: N-Acyl-4-phenoxyaniline derivatives (e.g., 4-piperidine carboxylic acid-substituted analogs).

- Key Findings :

- Comparison: Unlike N-phenethyl-4-phenoxyaniline, acyl derivatives exhibit direct Bid-targeting activity, highlighting the critical role of substituents in neuroprotection.

Nitro-Substituted Phenoxyanilines

- Example: 4-Nitro-2-phenoxyaniline.

- Key Findings :

- Comparison: The nitro group enhances electron-withdrawing effects, altering reactivity and applications compared to the electron-donating phenethyl group in this compound.

Methoxy-Substituted Anilines

- Example : 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline.

- Key Findings :

- Comparison : Methoxy groups improve solubility but may reduce bioavailability compared to the lipophilic phenethyl group.

Table 1: Structural and Physicochemical Properties

Neuroprotection

- N-Acyl-4-phenoxyanilines: Attenuate Bid-mediated apoptosis, with EC₅₀ values <10 μM .

- This compound: No direct activity reported, but the phenethyl group may enhance blood-brain barrier penetration compared to acyl analogs.

Antimicrobial and Herbicidal Activity

- 4-Nitro-2-phenoxyaniline: Effective against plant pathogens due to nitro group reactivity .

- Methoxy Derivatives: Limited antimicrobial activity but used in materials science for UV stability .

Pharmacokinetic Considerations

- Lipophilicity: Phenethyl and phenoxy groups in this compound likely increase logP values, favoring membrane permeability over polar acyl or nitro analogs.

- Metabolic Stability : Methoxy groups in analogs like 4-Methoxy-N-(4-methoxyphenyl)aniline undergo demethylation, whereas phenethyl groups may resist first-pass metabolism .

Activité Biologique

N-phenethyl-4-phenoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as a therapeutic agent for various neurological disorders. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a phenethyl group attached to the nitrogen atom of an aniline derivative, with a phenoxy group at the para position. This structure is significant for its interaction with biological targets, particularly in neuronal cells.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of derivatives of 4-phenoxyaniline, including this compound. These compounds have been shown to mitigate neuronal cell death associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the attenuation of Bid-mediated apoptosis, a critical pathway in neuronal death.

Key Findings:

- Neuroprotection Against Toxicity :

- Mechanism of Action :

Study 1: Neuroprotective Effects in Cell Culture

A study investigated the effects of N-acyl derivatives of 4-phenoxyaniline on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death rates compared to untreated controls.

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| This compound | 1 | 85 |

| Control (no treatment) | - | 50 |

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that treatment with this compound resulted in improved neurological function following induced neurotoxic conditions. Behavioral assessments indicated enhanced recovery in treated groups compared to controls.

Pharmacological Implications

The biological activity of this compound suggests its potential as a therapeutic agent for neurodegenerative diseases. Its ability to protect against neuronal apoptosis opens avenues for further research into its pharmacokinetics and long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.